Physicochemical properties of N-Boc-(S)-beta-phenylalanine
Physicochemical properties of N-Boc-(S)-beta-phenylalanine
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-(S)-beta-Phenylalanine
Authored by: Gemini, Senior Application Scientist
Abstract
N-Boc-(S)-beta-phenylalanine, also known as N-Boc-L-beta-homophenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide chains can induce unique conformational constraints and improve metabolic stability compared to its alpha-amino acid counterpart. This guide provides a comprehensive overview of its core physicochemical properties, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize this valuable reagent in their synthetic workflows.
Introduction and Strategic Importance
N-Boc-(S)-beta-phenylalanine (Figure 1) is a derivative of β-phenylalanine, a non-proteinogenic β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility in common organic solvents, making it a versatile reagent for peptide synthesis.[1] The key structural feature is the additional methylene group in the backbone compared to the standard α-phenylalanine. This modification is strategically employed in peptidomimetic design to:
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Introduce Conformational Rigidity: The altered backbone geometry influences secondary structures like helices and sheets.
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Enhance Proteolytic Resistance: The non-natural β-amino acid linkage is less susceptible to degradation by common proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.
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Modulate Biological Activity: It serves as a crucial component in the synthesis of various biologically active compounds, including potent and selective enzyme inhibitors such as proteasome and cathepsin S inhibitors.[1][2][3]
Understanding the fundamental physicochemical properties of this reagent is paramount for its effective use, ensuring reproducibility in synthesis, and meeting regulatory quality standards.
Figure 1: Chemical Structure of N-Boc-(S)-beta-Phenylalanine
Chemical Identity and Core Properties
Accurate identification is the foundation of chemical synthesis and analysis. The key identifiers and physical properties for N-Boc-(S)-beta-phenylalanine are summarized in Table 1.
| Identifier | Value | Source(s) |
| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid | [4][5] |
| Common Synonyms | N-Boc-L-beta-homophenylalanine, Boc-L-homophenylalanine, Boc-Homophe-OH | [2][4][5] |
| CAS Number | 100564-78-1 | [2][4][5] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2][4] |
| Molecular Weight | 279.33 g/mol | [2][5] |
| Appearance | White to off-white powder or crystalline solid | [2][4] |
| Purity | Commercially available at ≥97% to ≥98% (by HPLC or TLC) | [4][6] |
Key Physicochemical Parameters
Melting Point
The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range suggests high purity, whereas a broad and depressed range often indicates the presence of impurities.[7]
| Parameter | Value | Source(s) |
| Melting Point | 76 - 80 °C | [2] |
Expert Insight: The causality for determining melting point is twofold: identity confirmation and purity assessment. For a batch-to-batch comparison, a consistent melting point within this range provides confidence in the material's identity. If a synthesized batch melts significantly below 76 °C or over a range wider than 2-3 °C, further purification (e.g., recrystallization) is warranted before its use in a sensitive multi-step synthesis.
Solubility Profile
The solubility of a protected amino acid dictates the choice of solvents for reaction, purification, and analytical characterization. The bulky, non-polar Boc and phenyl groups, combined with the polar carboxylic acid, give the molecule an amphiphilic character.
| Solvent | Qualitative Solubility | Source(s) |
| Methanol | Soluble | [2] |
| Water | Predicted to be poorly soluble | - |
| Dichloromethane (DCM) | Expected to be soluble | [8][9] |
| Dimethylformamide (DMF) | Expected to be soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | [1] |
Expert Insight: While specific quantitative data is not widely published, the compound's structure provides clear guidance. It is readily soluble in polar aprotic solvents (DMF, DMSO) and polar protic solvents like methanol, which are common in peptide coupling reactions and purification. Its solubility in water is expected to be low due to the hydrophobic phenyl and Boc groups. For analytical purposes like HPLC, a mixture of acetonitrile and water is typically effective.
Optical Activity
As a chiral compound, N-Boc-(S)-beta-phenylalanine rotates plane-polarized light. The specific rotation is a fundamental property used to confirm the stereochemical identity and enantiomeric purity of the material.
| Parameter | Value | Conditions | Source(s) |
| Specific Optical Rotation | +5.0 to +7.0° | [α]20/D, c=1 in Ethanol | [10] |
| Specific Optical Rotation | +6.5 ± 1° | [α]20/D, c=2% in Ethanol | [2][4] |
Expert Insight: The positive sign (+) indicates dextrorotation, confirming the (S)-enantiomer as specified. The choice of solvent is critical, as it can significantly impact the magnitude and even the sign of rotation. Ethanol is a standard solvent for this measurement. Any significant deviation from this value in a newly acquired or synthesized batch would be a red flag for potential racemization or contamination with the opposite enantiomer.
Spectroscopic Analysis
Spectroscopic data provides irrefutable confirmation of the chemical structure. While full spectra are not always publicly available for specialized reagents, Certificates of Analysis confirm that techniques like NMR and Mass Spectrometry are standard for quality control.[4]
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¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence and connectivity of all hydrogen atoms in the molecule. A Certificate of Analysis for a commercial batch confirms the spectrum is "Consistent with structure".[4]
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Expected Signals:
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~7.2-7.4 ppm: A multiplet corresponding to the 5 aromatic protons of the phenyl group.
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~4.5-5.5 ppm: A broad singlet or doublet for the amide (NH) proton, which may exchange with D₂O.
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~4.0-4.3 ppm: A multiplet for the alpha-proton (CH adjacent to the carboxyl and NH-Boc groups).
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~2.6-2.8 ppm: A multiplet corresponding to the two benzylic protons (-CH₂-Ph).
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~1.9-2.2 ppm: A multiplet for the beta-protons (-CH₂-CH₂Ph).
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~1.4 ppm: A sharp singlet, integrating to 9 protons, for the tert-butyl group of the Boc protector.
-
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
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Expected Mass: For C₁₅H₂₁NO₄, the calculated molecular weight is 279.1471 g/mol (monoisotopic). In ESI-MS, one would expect to observe ions such as [M+H]⁺ at m/z 280.15, [M+Na]⁺ at m/z 302.13, or [M-H]⁻ at m/z 278.14. A supplier's analysis confirms the mass spectrum is consistent with the structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
Expected Peaks (cm⁻¹):
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~3300 cm⁻¹: N-H stretch from the carbamate.
-
~2900-3100 cm⁻¹: C-H stretches (aromatic and aliphatic).
-
~2500-3300 cm⁻¹ (broad): O-H stretch from the carboxylic acid.
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~1710 cm⁻¹: C=O stretch from the carboxylic acid.
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~1690 cm⁻¹: C=O stretch from the Boc carbamate.
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~1500-1600 cm⁻¹: C=C stretches from the aromatic ring.
-
-
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Refrigerate at 2-8°C or 0-10°C | [2][4][10] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | [10] |
| Conditions to Avoid | Hygroscopic, Heat Sensitive. Avoid moisture and high temperatures. | [10] |
Expert Insight: The Boc-protecting group is acid-labile. Therefore, the material should be stored away from acidic vapors. Its hygroscopic nature means that containers should be tightly sealed and preferably flushed with an inert gas after use to prevent moisture uptake, which could affect weighing accuracy and potentially lead to slow hydrolysis over long-term storage.
Experimental Protocols
The following section provides step-by-step methodologies for the verification of the key physicochemical properties.
Melting Point Determination (Capillary Method)
This protocol describes the standard method for determining the melting point range of a solid crystalline sample using a digital melting point apparatus.[7]
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Testing
This protocol allows for the systematic determination of solubility in various laboratory solvents.
Caption: Workflow for Qualitative Solubility Assessment.
Specific Optical Rotation Measurement
This protocol outlines the procedure for measuring specific rotation using a polarimeter.
Caption: Workflow for Specific Optical Rotation Measurement.
References
-
An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
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Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]
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(2S)-2-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]_
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Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors. (2023). NIH. Retrieved January 24, 2026, from [Link]
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HelixBiosciences - SGPGIMS. (n.d.). Retrieved January 24, 2026, from [Link]
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General Catalog of Kanto Reagents, Chemicals & Biologicals + Mar. 2022. (n.d.). Retrieved January 24, 2026, from [Link]
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AMINO ACID ACTIVE ESTER AND SALT THEREOF - European Patent Office - EP 4534524 A1. (2025). Retrieved January 24, 2026, from [Link]
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Melting point determination. (n.d.). Retrieved January 24, 2026, from [Link]
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N-Boc-L-homophenylalanine | Pharmaffiliates. (n.d.). Retrieved January 24, 2026, from [Link]
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Specific rotation - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
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